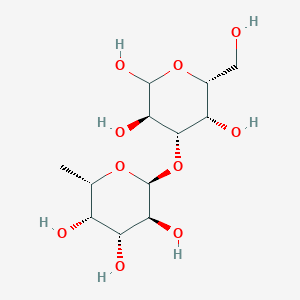
Bis(2-hydroxyethyl)amine-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)amine-d11: is an isotopically labeled compound, often used in scientific research for various applications. It is a deuterated form of bis(2-hydroxyethyl)amine, where the hydrogen atoms are replaced with deuterium. This compound is valuable in studies involving nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(2-hydroxyethyl)amine-d11 involves the reaction of deuterated ethylene oxide with ammonia. The reaction proceeds as follows:
First Step: Deuterated ethylene oxide reacts with ammonia to form deuterated ethanolamine.
Second Step: The deuterated ethanolamine further reacts with another equivalent of deuterated ethylene oxide to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
- Controlled reaction temperatures and pressures.
- Use of catalysts to enhance reaction rates.
- Purification steps to isolate the desired product from by-products.
Chemical Reactions Analysis
Types of Reactions: Bis(2-hydroxyethyl)amine-d11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amine derivatives.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a reference standard in NMR spectroscopy due to its deuterated nature.
- Employed in the synthesis of other deuterated compounds.
Biology:
- Utilized in metabolic studies to trace biochemical pathways involving amines.
Medicine:
- Investigated for its potential use in drug development and pharmacokinetic studies.
Industry:
- Applied in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl)amine-d11 involves its interaction with molecular targets through its hydroxyl and amine groups. These functional groups allow it to participate in hydrogen bonding, nucleophilic substitution, and other chemical interactions. The deuterium atoms provide stability and unique spectroscopic properties, making it valuable in research applications.
Comparison with Similar Compounds
Diethanolamine: Similar structure but without deuterium atoms.
Triethanolamine: Contains three hydroxyl groups instead of two.
N-Methylethanolamine: Contains a methyl group in place of one hydroxyl group.
Uniqueness:
- The presence of deuterium atoms in bis(2-hydroxyethyl)amine-d11 makes it unique for NMR studies.
- It offers enhanced stability and distinct spectroscopic properties compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C4H11NO2 |
|---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
N,1,1,2,2-pentadeuterio-2-deuteriooxy-N-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,6D,7D/hD |
InChI Key |
ZBCBWPMODOFKDW-DEEHOQBLSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[2H])N([2H])C([2H])([2H])C([2H])([2H])O[2H] |
Canonical SMILES |
C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)

![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)



![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)


